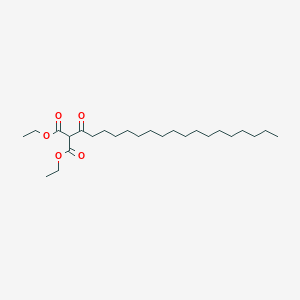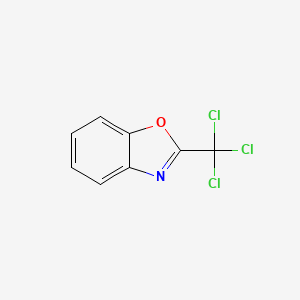
2-Trichloromethyl-benzooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trichloromethyl-benzooxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a trichloromethyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Trichloromethyl-benzooxazole undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles under metal-free or iron-catalyzed conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Catalysts: Iron catalysts or metal-free conditions are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which have significant applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Trichloromethyl-benzooxazole exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes such as VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the trichloromethyl group.
2-Methylbenzoxazole: A similar compound with a methyl group instead of a trichloromethyl group.
2-Chloromethylbenzoxazole: Another derivative with a chloromethyl group.
Uniqueness: 2-Trichloromethyl-benzooxazole is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H4Cl3NO |
|---|---|
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
2-(trichloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
Clé InChI |
BGPQOKSYBZUWLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


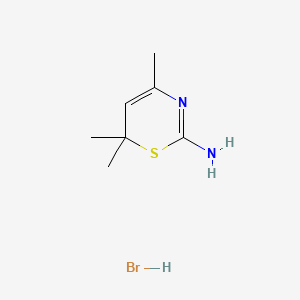

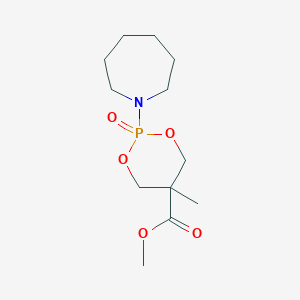
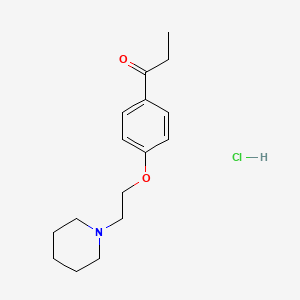
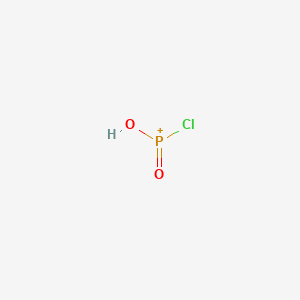
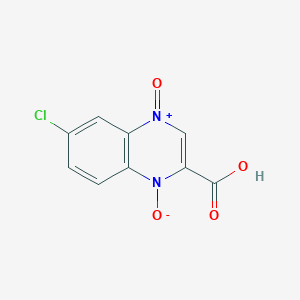
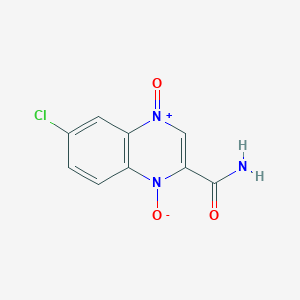
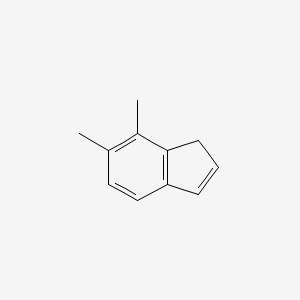
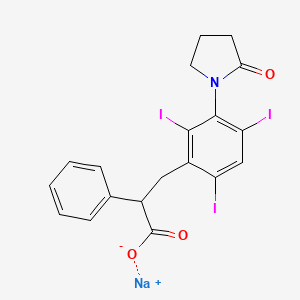
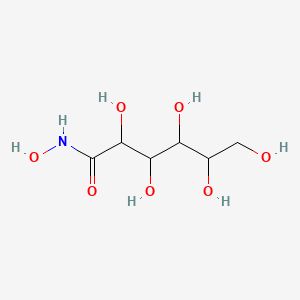
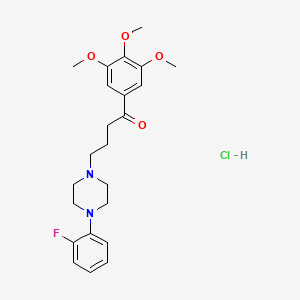
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
